2-Fluoro-4-(trifluoromethoxy)benzyl alcohol
Overview
Description
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F4O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired alcohol . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-Fluoro-4-(trifluoromethoxy)benzaldehyde or 2-Fluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-Fluoro-4-(trifluoromethoxy)benzyl ether.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethoxy groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl bromide
Uniqueness
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRDCVRVNBYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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